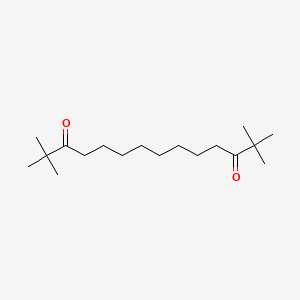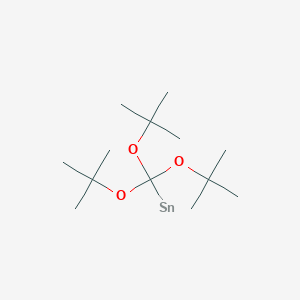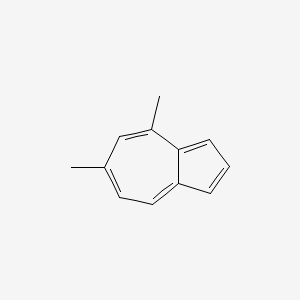
Azulene, 4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 4,6-dimethyl- is an aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is a derivative of azulene, which is known for its distinctive deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene is vividly colored due to its unique electronic structure .
準備方法
Synthetic Routes and Reaction Conditions
Azulene derivatives, including 4,6-dimethylazulene, can be synthesized through various methods. One common approach involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the direct C-H activation of azulene with aryl iodides, which allows for the substitution at specific positions on the azulene ring .
Industrial Production Methods
Industrial production of azulene derivatives often involves large-scale organic synthesis techniques. The specific methods and conditions can vary depending on the desired derivative and its applications. the use of cyclohepta[b]furan-2-ones and direct C-H activation are common strategies employed in industrial settings .
化学反応の分析
Types of Reactions
Azulene, 4,6-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene can undergo electrophilic substitution reactions, particularly at the 1- and 3-positions.
Nucleophilic Addition: The five-membered ring of azulene is nucleophilic and can participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, silyl enol ethers, and aryl iodides . Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of azulene, 4,6-dimethyl- depend on the specific reaction and conditions used. For example, electrophilic substitution reactions typically yield substituted azulene derivatives, while nucleophilic addition reactions can produce a variety of functionalized azulene compounds .
科学的研究の応用
Azulene, 4,6-dimethyl- and its derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of azulene, 4,6-dimethyl- involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Azulene derivatives also regulate the secretion of cytokines, proteins involved in immune signaling .
類似化合物との比較
Azulene, 4,6-dimethyl- can be compared with other azulene derivatives, such as:
Guaiazulene (1,4-dimethyl-7-isopropylazulene): Found in guaiac wood oil and marine invertebrates.
Chamazulene (7-ethyl-1,4-dimethylazulene): Present in chamomile oil and known for its anti-inflammatory properties.
Vetivazulene (4,8-dimethyl-2-isopropylazulene): Found in vetiver oil and used in perfumery.
These compounds share the azulene skeleton but differ in their substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
56594-78-6 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
4,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)10(2)8-9/h3-8H,1-2H3 |
InChIキー |
QWYAXWAVQWVDEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C2C=CC=C2C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
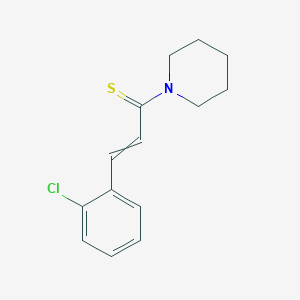
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

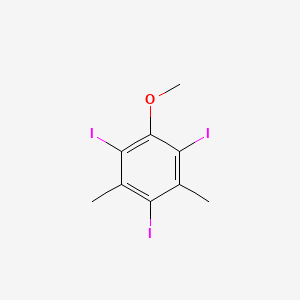
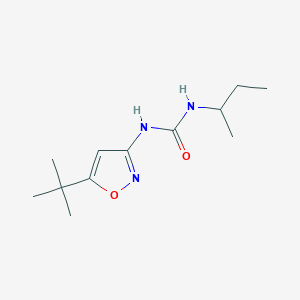
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
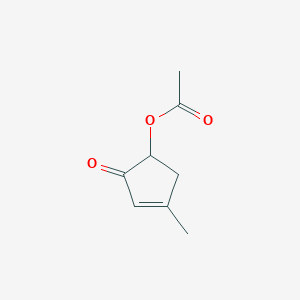
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
